MS049 (dihydrochloride)

Catalog No.
S3030689
CAS No.
1502816-23-0; 2095432-59-8
M.F
C15H26Cl2N2O
M. Wt
321.29
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS049 (dihydrochloride)

CAS Number

1502816-23-0; 2095432-59-8

Product Name

MS049 (dihydrochloride)

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;dihydrochloride

Molecular Formula

C15H26Cl2N2O

Molecular Weight

321.29

InChI

InChI=1S/C15H24N2O.2ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H

InChI Key

OPAWIOJQONUGQY-UHFFFAOYSA-N

SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl.Cl

solubility

not available

MS049 (dihydrochloride) is a chemical compound recognized as a potent and selective inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6. It exhibits inhibitory activity with half maximal inhibitory concentrations (IC50) of approximately 34 nanomolar for protein arginine methyltransferase 4 and 43 nanomolar for protein arginine methyltransferase 6, demonstrating its efficacy in selectively targeting these enzymes while showing reduced activity against other type I protein arginine methyltransferases .

The mechanism of action of MS049 involves the inhibition of the methylation process mediated by protein arginine methyltransferases. These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues on target proteins, influencing various cellular processes including gene expression, signal transduction, and cell differentiation. By inhibiting these enzymes, MS049 disrupts normal cellular functions associated with arginine methylation, potentially leading to altered signaling pathways and gene expression profiles .

MS049 has been shown to affect various biological processes due to its role as an inhibitor of protein arginine methyltransferases. Its selective inhibition can lead to:

  • Altered gene expression: By affecting the methylation status of histones and other proteins, MS049 can influence transcriptional regulation.
  • Impact on cell proliferation: The compound's ability to inhibit specific protein interactions may result in changes in cell cycle progression and apoptosis .
  • Potential therapeutic implications: Given its selective inhibition profile, MS049 is being investigated for its potential use in treating diseases where protein arginine methylation plays a significant role, such as cancer and neurodegenerative disorders .

The synthesis of MS049 typically involves multi-step organic reactions that focus on constructing the core structure while ensuring high selectivity for the target enzymes. While specific synthetic routes may vary, they generally include:

  • Formation of key intermediates: Utilizing starting materials that undergo transformations such as alkylation or amination.
  • Final assembly: Coupling of intermediates to form the final dihydrochloride salt form of MS049.
  • Purification: Employing techniques like high-performance liquid chromatography to achieve the desired purity levels for biological testing .

MS049 is primarily utilized in research settings to study the role of protein arginine methylation in various biological contexts. Its applications include:

  • Cancer research: Investigating the role of protein arginine methyltransferases in tumorigenesis and metastasis.
  • Neurobiology: Exploring how alterations in protein methylation affect neuronal function and development.
  • Drug discovery: Serving as a lead compound for developing new therapeutics targeting similar pathways involved in various diseases .

Interaction studies involving MS049 focus on its binding affinity and selectivity towards protein arginine methyltransferases. Techniques such as:

  • Surface plasmon resonance: To measure real-time interactions between MS049 and target proteins.
  • Cell-based assays: To evaluate the biological effects of MS049 on cellular functions related to protein arginine methylation.
    These studies help elucidate the compound's mechanism of action and its potential off-target effects, thereby informing further development .

Several compounds exhibit similar inhibitory effects on protein arginine methyltransferases or related enzymes. Notable examples include:

Compound NameTarget Enzyme(s)IC50 (nM)Unique Features
MS049 (dihydrochloride)PRMT4/PRMT634/43Selective dual inhibitor
GSK3326595PRMT550Selective for type II PRMTs
AMI-1PRMT120Selective for type I PRMTs
EPZ015666PRMT530Inhibits PRMT5 with potential anti-cancer properties

MS049's uniqueness lies in its dual inhibition profile against both protein arginine methyltransferase 4 and protein arginine methyltransferase 6, which distinguishes it from other inhibitors that may target only one specific enzyme or exhibit broader activity against multiple types .

Dates

Last modified: 07-24-2023

Explore Compound Types